1,3-Dichloroadamantane

Description

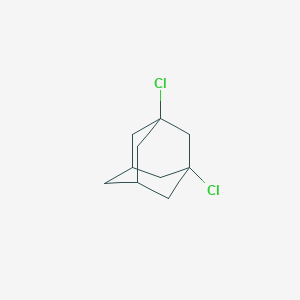

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLCQHWJVJXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333925 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16104-50-0 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dichloroadamantane

Synthesis from Adamantane (B196018) Precursors

Chlorination of Adamantane and Substituted Adamantanes

Direct chlorination of adamantane presents a less selective method for obtaining 1,3-dichloroadamantane. Reactions involving chlorinating agents often lead to a mixture of products. For instance, the chlorination of adamantane with tert-butyl chloride in the presence of aluminum chloride (AlCl3) yields a mixture of 1-chloroadamantane (B1585529) and this compound. researchgate.nettandfonline.com Similarly, photochlorination of adamantane results in both 1-chloroadamantane and 2-chloroadamantane. researchgate.nettandfonline.com

The reaction of adamantane with ferric chloride or antimony pentachloride in various solvents predominantly produces 1-chloroadamantane, with this compound as a minor product. researchgate.net Catalytic chlorination of adamantane using carbon tetrachloride as the chlorine source, with catalysts containing manganese, molybdenum, vanadium, and iron, can be optimized for the selective synthesis of mono-, di-, and trichloro-substituted adamantane derivatives. researchgate.net

| Chlorinating Agent/System | Products | Selectivity Notes |

| tert-Butyl chloride / AlCl3 | 1-Chloroadamantane, this compound | Mixture of products. researchgate.nettandfonline.com |

| Photochlorination (Cl2) | 1-Chloroadamantane, 2-Chloroadamantane | Mixture of isomers. researchgate.nettandfonline.com |

| Ferric chloride / Antimony pentachloride | 1-Chloroadamantane (major), this compound (minor) | Less selective for the desired product. researchgate.net |

| CCl4 with Mn, Mo, V, Fe catalysts | Mono-, di-, and trichloroadamantanes | Can be optimized for selectivity. researchgate.net |

| iPr2NCl in 84% aq H2SO4 | 1-Chloroadamantanes, 1,3-Dichloroadamantanes | - |

Conversions from 1,3-Adamantanediol (B44800)

A more controlled approach to synthesizing this compound involves the conversion of 1,3-adamantanediol.

1,3-Adamantanediol readily reacts with thionyl chloride (SOCl2), typically under reflux conditions, to form this compound. The mechanism for the conversion of alcohols to alkyl chlorides using thionyl chloride generally proceeds via an SN2 mechanism. libretexts.org The alcohol's hydroxyl group attacks the sulfur atom of SOCl2, displacing a chloride ion and forming a good leaving group. libretexts.org A subsequent backside attack by the chloride ion on the carbon atom leads to the formation of the alkyl chloride with an inversion of configuration. libretexts.org The byproducts, sulfur dioxide and hydrogen chloride, are gases that bubble out of the reaction mixture. libretexts.org

While the primary focus is on the synthesis of this compound, it's noteworthy that this compound can be hydrolyzed back to 1,3-adamantanediol. This reverse reaction is often carried out in a "triethylamine-water" solution. acs.orgacs.org The hydrolysis of this compound to produce 1,3-adamantanediol has been a key step in scalable syntheses of the diol. acs.org For instance, after synthesizing this compound, it can be converted to 1,3-adamantanediol in a reactor with triethylamine (B128534) and water under pressure and elevated temperatures (110-130 °C). acs.org

Decarbonylation and Chlorination of 3-Hydroxyadamantane-1-carboxylic Acid

A highly efficient and scalable route to this compound starts from 3-hydroxyadamantane-1-carboxylic acid. acs.orgacs.orgvulcanchem.comfigshare.com This method involves a one-pot reaction where chlorination and decarbonylation occur.

The synthesis involves treating 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride. acs.orgacs.org This process leads to the formation of this compound through chlorination and decarbonylation. acs.orgacs.org A key advantage of this method is that the decarbonylation of the intermediate acyl chloride can be achieved without the need for a metal catalyst. acs.orgacs.org

Optimal reaction conditions have been extensively studied to maximize yield and purity, making this method suitable for industrial production. acs.orgacs.org The reaction temperature is a critical factor; higher temperatures can increase the reaction rate but may also lead to the volatilization of thionyl chloride, thereby reducing the isolated yield. acs.org By raising the reaction temperature to above 60 °C, the synthesis of 1,3-dichloro adamantane is favored. acs.org The crude product can be purified by washing with a sodium hydroxide (B78521) solution, as impurities are soluble while this compound is not, resulting in a purity of over 99%. acs.org This method has achieved isolated yields of up to 95% and has been successfully scaled up to 100 g batches, demonstrating its potential for industrial-scale manufacturing. acs.orgacs.org

| Starting Material | Reagent | Key Processes | Temperature | Yield | Purity | Notes |

| 3-Hydroxyadamantane-1-carboxylic acid | Thionyl chloride | Chlorination, Decarbonylation | >60 °C | Up to 95% | >99% | Scalable, metal-catalyst-free decarbonylation. acs.orgacs.org |

| 1,3-Adamantanediol | Thionyl chloride | Chlorination | Reflux | - | - | A standard method for converting the diol to the dichloride. |

Mechanistic Investigations (e.g., Density Functional Theory Studies)

The synthesis of this compound from 3-hydroxyadamantane-1-carboxylic acid using thionyl chloride as a chlorinating agent involves chlorination and decarbonylation processes. acs.org The mechanism of this reaction has been investigated through a combination of experimental data and Density Functional Theory (DFT) calculations. acs.orgacs.org These studies provide insight into the electronic and structural changes that occur during the transformation.

DFT studies have been instrumental in elucidating the reaction pathway. For instance, in the conversion of 1,3-adamantanediol to this compound using thionyl chloride, DFT calculations confirm a two-step mechanism. The process begins with the initial protonation of the hydroxyl group, which is followed by a nucleophilic substitution to yield the chlorinated product.

In a scalable synthesis starting from 3-hydroxyadamantane-1-carboxylic acid, thionyl chloride facilitates both chlorination and decarbonylation to produce this compound. acs.org DFT has been employed to study the decarbonylation of the intermediate acyl chloride, a process that was successfully achieved without the need for a metal catalyst. acs.orgacs.org The theoretical calculations, including transition-state imaginary frequency vibrations and IRC paths for the decarbonylation reaction, support the proposed reaction mechanism. acs.org

Alternative Synthetic Routes

Beyond the more common synthetic pathways, alternative methodologies for the preparation of this compound have been explored. These routes often involve unique halogenation strategies to achieve the desired disubstituted adamantane core.

Reactions Involving Cluster Halogenation

An alternative approach to the synthesis of halogenated adamantanes involves a noncatalytic "cluster halogenation" mechanism. This has been observed in the reaction of adamantane with iodine monochloride (ICl). rsc.org This reaction exhibits a high kinetic order with respect to the halogen, suggesting the involvement of multiple halogen molecules in the rate-determining step. rsc.org

The reaction between adamantane and ICl is sixth order in ICl. rsc.org In the initial stage of this reaction, 1-chloroadamantane is formed. rsc.org Subsequent chlorination of 1-chloroadamantane to yield the this compound derivative is possible, though this step is significantly slower, with a rate approximately 10^5 times slower than the initial chlorination of adamantane. rsc.org DFT calculations suggest that the rate-limiting stage for the reaction of adamantane with ICl involves the movement of a hydrogen atom from the adamantane and a chlorine atom from a polarized halogen cluster (X2n) towards each other. This leads to the formation of a hydrogen halide molecule and an ion pair, Ad+X2n−1−. rsc.org

Table 1: Kinetic Data for the Halogenation of Adamantane with Iodine Monochloride

| Reactant | Reagent | Kinetic Order in Reagent | Product(s) | Relative Rate of Second Chlorination |

| Adamantane | ICl | Sixth Order | 1-Chloroadamantane | 1 |

| 1-Chloroadamantane | ICl | - | This compound | 1 x 10-5 |

This table is generated based on data from the cluster halogenation of adamantane. rsc.org

Other Electrophilic Chlorination Strategies

Other electrophilic chlorination methods have been utilized to synthesize this compound. One such strategy involves the use of t-butyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). researchgate.net This reaction results in a mixture of 1-chloroadamantane and this compound. researchgate.net The Lewis acid facilitates the generation of the electrophilic chlorine species required for the substitution reaction on the adamantane cage.

Another electrophilic agent used for the chlorination of adamantane is iodine monochloride (ICl), often in conjunction with a Lewis acid like aluminum chloride. nih.gov While primarily used for iodination, ICl can also serve as a source of electrophilic chlorine. The reaction of adamantane with ICl initially produces 1-chloroadamantane. rsc.org

Reaction Pathways and Mechanistic Transformations of 1,3 Dichloroadamantane

Nucleophilic Substitution Reactions at Bridgehead Positions

Nucleophilic substitution at the tertiary bridgehead carbons of 1,3-dichloroadamantane is a challenging transformation due to the steric hindrance and the instability of the resulting carbocation in an SN1-type mechanism. However, under specific conditions and with appropriate nucleophiles, substitution can be achieved. The primary mechanisms involved are the SN1 (substitution nucleophilic unimolecular) and SRN1 (substitution radical-nucleophilic unimolecular) pathways. The SN2 mechanism is generally disfavored at bridgehead positions due to the impossibility of backside attack. libretexts.org

The reaction of this compound with oxygen-containing nucleophiles can lead to the formation of ethers and alcohols.

A notable example is the synthesis of 1,3-bis(4-hydroxyphenyl)adamantane, which involves the coupling of this compound with phenolates. In a typical procedure, this compound is reacted with phenol (B47542) in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF) at elevated temperatures. The base generates the more nucleophilic potassium phenolate, which then attacks the bridgehead positions of the adamantane (B196018) core. This reaction likely proceeds through an SN1-like mechanism, where the departure of a chloride ion is the rate-determining step, followed by the rapid trapping of the resulting adamantyl cation by the phenolate.

The hydrolysis of this compound to 1,3-adamantanediol (B44800) can be achieved using a triethylamine-water system. acs.org This conversion is a key step in a scalable synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid, where this compound is formed as an intermediate. acs.org The hydrolysis likely proceeds via a slow SN1 reaction, where water acts as the nucleophile. The use of triethylamine (B128534) helps to neutralize the hydrochloric acid formed during the reaction. acs.org

Table 1: Nucleophilic Substitution of this compound with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Phenol | KOH, DMF, 120°C, 24h | 1,3-Bis(4-hydroxyphenyl)adamantane | 68-72 | |

| Water | Triethylamine, Water, 25°C, 12h | 1,3-Adamantanediol | 95 (isolated) | acs.org |

This table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with phenol and water.

The reaction of this compound with certain silicon-containing reagents can lead to the formation of silylated adamantane derivatives. tandfonline.com For instance, the synthesis of 1-trimethylsilyladamantane has been achieved by reacting this compound with silylating agents in the presence of sodium-hexamethylphosphoramide (Na-HMPA). tandfonline.com HMPA is a polar aprotic solvent that can promote such reactions. wikipedia.org

Interestingly, various silylating reagents, including trimethylsilane, were found to be effective in this reaction, all leading to the formation of 1-trimethylsilyladamantane as the primary product, with adamantane as a by-product. tandfonline.com The proposed mechanism for this transformation is complex and may involve radical intermediates. tandfonline.com

Radical Reactions and Related Mechanisms

In addition to nucleophilic substitution pathways, this compound can undergo reactions involving radical intermediates. The formation of adamantyl radicals is a key step in these transformations.

Adamantyl radicals can be generated from adamantyl halides through processes like photostimulated electron transfer. The 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals, which influences its reactivity. rsc.org This enhanced nucleophilicity is attributed to the stability of the corresponding 1-adamantyl cation. rsc.org The formation of adamantyl radicals is a crucial step in SRN1 reactions. researchgate.netacs.org

As mentioned earlier, the reaction of this compound with silylating reagents in the presence of Na-HMPA likely involves radical intermediates. tandfonline.com It is postulated that the reaction between 1,3-dehydroadamantane (formed in situ from this compound and sodium) and the silylating reagent generates a 3-trimethylsilyl-1-adamantyl radical. tandfonline.com This radical can then abstract a hydrogen atom from the solvent to yield 1-trimethylsilyladamantane. tandfonline.com However, the exact mechanism remains to be fully elucidated, and other pathways, such as one involving a 3-chloro-1-adamantyl radical, cannot be entirely dismissed. tandfonline.com

Table 2: Reaction of this compound with Silylating Reagents and Na-HMPA

| Silylating Reagent | Product | Yield (%) | Reference |

| (CH₃)₃SiH | 1-Trimethylsilyladamantane | 48 | tandfonline.com |

| (CH₃)₃SiSi(CH₃)₃ | 1-Trimethylsilyladamantane | 45 | tandfonline.com |

| (CH₃)₃SiCl | 1-Trimethylsilyladamantane | 35 | tandfonline.com |

This table shows the yields of 1-trimethylsilyladamantane obtained from the reaction of this compound with different silylating reagents in the presence of Na-HMPA.

Rearrangement Reactions and Skeletal Transformations

Due to the inherent stability of the adamantane cage, rearrangement reactions and skeletal transformations starting from this compound are not commonly observed under typical reaction conditions. The rigid framework of adamantane disfavors the types of carbocation or radical rearrangements that are common in more flexible acyclic or monocyclic systems. solubilityofthings.comwiley-vch.de While rearrangements are a significant class of reactions in organic chemistry, the adamantane skeleton's stability generally prevents such transformations. nih.gov However, under forcing conditions or with specific reagents designed to induce skeletal changes, rearrangements could potentially occur, but such reactions for this compound are not well-documented in the reviewed literature.

Formation of 2-Oxaadamantane Derivatives

The reaction of this compound with fuming nitric acid can lead to the formation of 2-oxaadamantane derivatives, which are polycyclic cage structures containing an oxygen atom within the adamantane framework. nih.gov These compounds are of interest due to their presence in some natural products and their potential as building blocks for biologically active molecules. nih.gov

Nitrolysis Reactions with Fuming Nitric Acid

The treatment of this compound with fuming nitric acid under specific conditions, such as at room temperature and in the absence of acetic anhydride, results in a mixture of products with the 2-oxaadamantane structure. nih.govresearchgate.net The reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid at room temperature has been shown to produce a mixture of 2-oxaadamantane derivatives. nih.gov Similarly, this compound itself, when reacted with fuming nitric acid, yields a mixture of 2-oxaadamantane derivatives, from which 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol can be isolated after a 24-hour reaction time. nih.gov The reaction proceeds through the initial nitrolysis of a C-Cl bond to form a nitrate (B79036) ester intermediate. researchgate.net

Proposed Mechanisms (e.g., Grob Fragmentation, Transannular Cyclization)

The formation of 2-oxaadamantane derivatives from this compound in fuming nitric acid is proposed to involve a series of complex skeletal rearrangements. nih.govresearchgate.net The reaction is believed to be initiated by the nitrolysis of one of the C-Cl bonds, leading to the formation of a nitroxy derivative. researchgate.net This intermediate can then undergo a Grob fragmentation, a type of heterolytic fragmentation that breaks a carbon-carbon bond. nih.govwpmucdn.comwikipedia.org

Following the Grob fragmentation, a sequence of transformations, including transannular cyclization, is thought to occur. nih.govresearchgate.net Transannular cyclization is a common reaction in bicyclic systems like those derived from adamantane, where a bond is formed across the ring system. thieme-connect.demdpi.comnih.govrsc.org This sequence of fragmentation and cyclization ultimately leads to the formation of the more stable 2-oxaadamantane skeleton. nih.gov

Other Cage Rearrangements

While the formation of 2-oxaadamantane is a significant reaction pathway for this compound under nitrating conditions, other cage rearrangements are also a hallmark of adamantane chemistry. These rearrangements are often driven by the high strain of certain adamantane derivatives and the stability of the resulting carbocation intermediates. For instance, the protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of various substituted adamantanes. mdpi.com Although not originating directly from this compound in the examples found, these types of rearrangements highlight the propensity of the adamantane cage to undergo structural changes to achieve greater stability.

Cross-Coupling Reactions Utilizing the Halogenated Adamantane Core

The carbon-halogen bonds in this compound provide reactive handles for the formation of new carbon-carbon bonds through cross-coupling reactions. These reactions are powerful tools in organic synthesis for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are widely used for their efficiency and functional group tolerance. sigmaaldrich.comnih.govlibretexts.org The Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. libretexts.orgwikipedia.orgrsc.org This methodology has been applied to adamantane derivatives, including tetra-aryl adamantanes, demonstrating its utility in functionalizing the adamantane core. researchgate.net While specific examples detailing the Suzuki-Miyaura coupling of this compound were not found in the provided search results, the general applicability of this reaction to aryl and vinyl halides suggests its potential for the selective functionalization of the C-Cl bonds in this compound. wikipedia.org The reactivity of the halogen in Suzuki-Miyaura couplings generally follows the trend I > OTf > Br >> Cl, which indicates that harsher conditions might be necessary for the less reactive chloro-substituents. wikipedia.org

Formation of Dehydroadamantanes via Intramolecular Wurtz-type Coupling

Dehydroadamantanes are highly strained polycyclic hydrocarbons that can be synthesized from dihaloadamantanes. These compounds are of interest due to their unique bonding and reactivity.

The intramolecular Wurtz-type coupling of 1,3-dihaloadamantanes provides a route to 1,3-dehydroadamantane. researchgate.netwikipedia.org This reaction involves the reductive coupling of the two carbon-halogen bonds within the same molecule, typically using an alkali metal such as sodium or lithium. organic-chemistry.orgwikipedia.org For instance, 1,3-dibromoadamantane (B19736) can be reduced with lithium metal in tetrahydrofuran (B95107) to yield 1,3-dehydroadamantane. researchgate.net While the direct synthesis from this compound using this method is mentioned as being dependent on the solvent, with aromatic hydrocarbons favoring the formation of silylated adamantanes in the presence of chlorosilanes, the principle of intramolecular Wurtz-type coupling remains a key strategy for accessing the strained dehydroadamantane core. dtic.mil

Advanced Characterization and Spectroscopic Analysis Methodologies for 1,3 Dichloroadamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Techniques for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer insights into the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,3-dichloroadamantane, due to its symmetry, is relatively simple. The adamantane (B196018) cage consists of methine (CH) and methylene (B1212753) (CH₂) groups. In a study synthesizing 1,3-adamantanediol (B44800), the intermediate this compound was characterized by ¹H NMR in DMSO-d₆. The spectrum showed distinct signals corresponding to the different protons in the molecule, including a doublet at δ 4.07 ppm. acs.org The chemical shifts and coupling patterns are characteristic of the rigid adamantane skeleton.

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.inyoutube.com For this compound, the carbon atoms attached to the chlorine atoms (C1 and C3) are significantly deshielded and appear at a downfield chemical shift. In the synthesis of 1,3-adamantanediol, the ¹³C NMR spectrum of this compound in DMSO-d₆ exhibited signals at δ 58.67, 58.66, 48.80, 37.78, 25.84, and 25.55 ppm. acs.org The number of unique signals in the ¹³C NMR spectrum confirms the molecular symmetry. For adamantane derivatives, the chemical shifts of the cage carbons are well-documented and provide a reliable basis for structural assignment. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 4.07 | d, J = 2.2 Hz, 1H |

| ¹H | 1.64 | s, 2H |

| ¹H | 1.53–1.49 | m, 2H |

| ¹H | 1.28 | d, J = 3.3 Hz, 7H |

| ¹H | 0.85 | d, J = 3.2 Hz, 2H |

| ¹³C | 58.67, 58.66 | C-Cl |

| ¹³C | 48.80 | CH₂ |

| ¹³C | 37.78 | CH |

| ¹³C | 25.84, 25.55 | CH₂ |

Two-Dimensional NMR (e.g., HMBC, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms within a molecule. wikipedia.orgcam.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). columbia.edu This is extremely useful for assigning which protons are attached to which carbons. For adamantane derivatives, an HSQC spectrum would show cross-peaks connecting the signals of the methine and methylene protons to their corresponding carbon signals, confirming their direct attachment. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edublogspot.com This is crucial for piecing together the molecular structure, especially in complex derivatives where 1D NMR data may be ambiguous. For instance, in a study of 2-oxaadamantane derivatives formed from 1,3-dichloroadamantanes, HMBC was used to determine the precise location of substituents by observing correlations between protons and quaternary carbons or carbons further away in the cage structure. nih.gov The presence or absence of specific HMBC cross-peaks can definitively establish the connectivity and substitution pattern.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. matanginicollege.ac.in The adamantane cage has characteristic vibrational modes.

For this compound, the IR spectrum is dominated by absorptions corresponding to the C-H and C-C bond vibrations of the adamantane framework. optica.orglibretexts.org The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibrations are also expected, generally appearing in the fingerprint region (below 1500 cm⁻¹). A reported IR spectrum of this compound shows characteristic peaks at 2933, 2921, 2857 (C-H stretching), 1451, and 1343 cm⁻¹. acs.org FTIR has been used to study phase transitions in other halo-adamantanes under high pressure. nih.gov The synthesis of various adamantane derivatives has been confirmed using FTIR by observing the appearance or disappearance of characteristic bands. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2933, 2921, 2857 | C-H Stretching |

| 1451 | C-H Bending/Scissoring |

| 1343 | C-H Rocking/Wagging |

| 828, 782, 721, 676 | C-Cl Stretching and other fingerprint region vibrations |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation. libretexts.orggbiosciences.com

For this compound (C₁₀H₁₄Cl₂), the molecular weight is approximately 205.12 g/mol . nist.govnist.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected around m/z 205. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with specific intensity ratios, confirming the presence of two chlorine atoms. The fragmentation of adamantane derivatives often involves the loss of substituents or cleavage of the adamantane cage. A common fragment for this compound would be the loss of a chlorine atom, leading to a significant peak at m/z [M-Cl]⁺ (around 170). The NIST WebBook of Chemistry provides mass spectral data for this compound, which can be used as a reference. nist.gov

| m/z Value | Assignment | Notes |

|---|---|---|

| ~204/206/208 | [M]⁺ Cluster | Represents the molecular ion with different chlorine isotopes. Observed at 204.00 for [M-H]⁺ in one study. acs.org |

| ~169/171 | [M-Cl]⁺ | Loss of one chlorine atom. |

| 135 | [M-2Cl-H]⁺ or [C₁₀H₁₃]⁺ | Loss of both chlorine atoms and a hydrogen. Represents the adamantyl cation. |

X-ray Crystallography for Solid-State Structure Determination

For adamantane derivatives, single-crystal X-ray diffraction analysis reveals the exact geometry of the rigid cage and the orientation of the substituents. mdpi.com While a specific crystal structure for this compound was not found in the search results, the structures of numerous derivatives have been determined. nih.gov These studies are crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov The instrumentation for X-ray crystallography includes an X-ray generator, a goniometer for mounting and rotating the crystal, and a detector. bioscience.fi

Computational Spectroscopy (e.g., DFT-Calculated Spectra for Validation)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in modern chemical research. arxiv.orgusc.educore.ac.uk They can be used to predict spectroscopic properties, which can then be compared with experimental data to validate structural assignments.

For adamantane derivatives, DFT calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and other molecular properties. nih.govresearchgate.netresearchgate.net The comparison of calculated spectra with experimental spectra can help to distinguish between different isomers or conformers. For example, DFT-GIAO (Gauge-Including Atomic Orbital) calculations are commonly used to predict NMR chemical shifts with a high degree of accuracy. researchgate.net Similarly, DFT calculations can aid in the assignment of complex vibrational spectra by predicting the frequencies and intensities of IR bands. nih.gov This synergy between experimental and computational spectroscopy provides a powerful approach for the comprehensive characterization of molecules like this compound and its derivatives.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas-Liquid Chromatography, Gel Permeation Chromatography)

Chromatographic techniques are indispensable for the purity assessment and separation of this compound and its derivatives. These methods are crucial for quality control during synthesis, ensuring the removal of isomers, unreacted starting materials, and byproducts. Gas-Liquid Chromatography (GLC) and Gel Permeation Chromatography (GPC) are two such powerful techniques frequently employed for these purposes.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography is a premier technique for analyzing volatile compounds like halogenated adamantanes. chromatographyonline.com In GLC, a gaseous mobile phase transports the sample through a column containing a liquid stationary phase coated on a solid support. lcms.cz The separation is based on the differential partitioning of the analytes between the gas and liquid phases, which is influenced by factors like their boiling points and their specific interactions with the stationary phase. researchgate.netifremer.fr

Detailed studies on the gas chromatography of halogenated adamantanes have established optimal conditions for their analysis. iitb.ac.in For instance, the purity of this compound can be effectively determined using packed columns. iitb.ac.in The choice of stationary phase is critical for achieving separation, especially for isomers. schambeck-sfd.combiocompare.com Stationary phases with varying polarities, from nonpolar (like SE-30) to polar (like Carbowax-20M), are used to influence the retention and resolution of adamantane derivatives. iitb.ac.in

Research findings indicate that for halogenated adamantanes, packed steel columns with Chromaton N-AW as the solid support provide effective separation. iitb.ac.in The temperature of the column and the injector (vaporizer) are controlled to ensure efficient vaporization and migration of the compounds. ifremer.friitb.ac.in For example, a column temperature of 150 °C and a vaporizer temperature of 180 °C have been successfully used. iitb.ac.in Under these conditions, the retention indices of different adamantane derivatives can be determined, allowing for their identification and quantification. iitb.ac.in GLC is also a valuable tool for monitoring the progress of reactions involving this compound, allowing for the determination of product ratios in complex mixtures. wikipedia.org

Table 1: Typical Gas-Liquid Chromatography (GLC) Conditions for Halogenated Adamantanes Analysis iitb.ac.in

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph |

| Column Type | Packed steel column |

| Column Dimensions | 1 m × 3 mm |

| Solid Support | Chromaton N-AW (0.125–0.160 mm) |

| Stationary Phases (15%) | PMS-100, SE-30, OV-275, Carbowax-20M |

| Column Temperature | 150 °C |

| Vaporizer Temperature | 180 °C |

| Carrier Gas | Nitrogen |

| Sample Solvent | Hexane, Acetone |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. chromtech.com It is particularly useful for determining the purity of compounds by separating the target molecule from higher molecular weight impurities, such as polymers or oligomers, which can form as byproducts during synthesis. chromtech.com

In GPC, a solution of the sample is passed through a column packed with porous gel beads. researchgate.net Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. researchgate.net This method is valuable in the analysis of adamantane derivatives, where it can confirm purity by detecting the presence of any polymeric material. typeset.iojordilabs.com For instance, the purity of adamantane-containing methacrylates has been confirmed to be as high as 98.9% using GPC. jordilabs.com

The selection of the mobile phase is crucial and should be a good solvent for the analyte to ensure proper dissolution. ndsu.edu Tetrahydrofuran (B95107) (THF) is a commonly used mobile phase for the GPC analysis of polymers and organic-soluble small molecules. lcms.czschambeck-sfd.com The system is typically calibrated with standards of known molecular weights, such as polystyrene standards, to correlate elution time with molecular size. chromtech.com While GPC is primarily used for macromolecules, its high resolution capabilities make it suitable for the analysis of small molecules, where it can separate oligomers, and is used to assess the purity of products like this compound. lcms.cz

Table 2: General Gel Permeation Chromatography (GPC) Parameters for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Technique | Size Exclusion Chromatography (SEC) |

| Column | Styragel® or similar polystyrene-divinylbenzene gel columns lcms.cz |

| Mobile Phase | Tetrahydrofuran (THF) lcms.czschambeck-sfd.com |

| Detector | Differential Refractive Index (RI) Detector, UV Detector |

| Flow Rate | ~1.0 mL/min ndsu.edu |

| Temperature | Ambient or controlled (e.g., 35 °C) lcms.cz |

| Application | Separation of target molecule from oligomeric/polymeric impurities; Purity verification typeset.iojordilabs.com |

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It is based on expressing the electronic state in terms of electron density functionals. sumitomo-chem.co.jp DFT calculations have been employed to elucidate the electronic properties of adamantane derivatives. For instance, computational studies on 1,3-diacrylate adamantane, a related derivative, have revealed its electronic properties, providing a proxy for understanding the stability of the adamantane cage. vulcanchem.com These studies show a significant HOMO-LUMO gap, which is correlated with the molecule's stability under oxidative conditions. vulcanchem.com

DFT calculations using the generalized gradient approximation (GGA) exchange-correlation functional have been shown to accurately describe the electronic structure and valence band features of complex materials. aps.org While specific, detailed DFT analyses of the electronic structure of this compound are not extensively detailed in the provided search results, the electronic structure of adamantane derivatives has been a subject of interest. researchgate.net The inherent disubstituted nature of this compound, with its rigid diamond-like structure and non-conjugated system, makes it a subject of potential for theoretical studies. acs.org

| Property | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | vulcanchem.com |

DFT Calculations for Reaction Mechanism Elucidation

DFT calculations are a crucial tool for elucidating reaction mechanisms, providing insights into the energetic profiles and structural changes that occur during a chemical transformation. sumitomo-chem.co.jpmdpi.com Studies on the synthesis of adamantane derivatives have utilized computational methods to understand the reaction pathways involving this compound as a key intermediate. acs.org

For example, in the synthesis of 1,3-adamantanediol, this compound is formed from 3-hydroxyadamantane-1-carboxylic acid via chlorination and decarbonylation steps. acs.org DFT has been used to confirm that the chlorination of a diol to a dichloride proceeds through a two-step mechanism involving initial protonation of the hydroxyl group followed by nucleophilic substitution. Furthermore, computational methods have been used to investigate the mechanism of the subsequent decarbonylation reaction. acs.org

Transition State Analysis

Transition state theory is a fundamental concept used to understand chemical reactions, positing that the reaction rate is determined by the highest energy point along the reaction path. uni-giessen.de Computational chemistry allows for the location and characterization of these transition states. In the synthesis of this compound, a key step is the decarbonylation of an acyl chloride intermediate. acs.org To investigate the mechanism of this reaction, the PM6 semi-empirical method, a computationally less expensive alternative to DFT, was used to find the transition state. acs.org This analysis helps in understanding the energetic barriers and the feasibility of the proposed reaction pathway. acs.org The study of transition states can reveal how substituents influence reactivity based on polar and steric effects, which is particularly relevant in alkane chlorination where transition states occur early on the reaction coordinate. thieme-connect.de

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting reactants, transition states, and products on the potential energy surface. arxiv.orgresearchgate.net This technique allows researchers to verify that a calculated transition state correctly links the intended reactants and products. researchgate.net For the decarbonylation reaction in the synthesis involving this compound, an IRC analysis was performed. acs.org The analysis revealed that during the process, the two S–Cl bonds in thionyl chloride break and then bond. acs.org It also showed changes in atomic distances and the Mulliken charge of key atoms (like carbon, chlorine, sulfur, and oxygen), confirming the proposed mechanistic steps. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com It is a powerful tool for conformational analysis, which is crucial for understanding a molecule's biological activity and chemical reactivity. mun.ca The method involves calculating the forces between particles and integrating Newton's equations of motion to generate a trajectory of the system. mdpi.com

While the search results provide extensive information on the application of MD simulations for the conformational analysis of biomolecules like peptides and proteins, longdom.orgnih.gov and in the context of drug discovery, mdpi.comresearchgate.net there are no specific studies cited that apply MD simulations to determine the conformational landscape of this compound. In a general application, an MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box) and running the simulation for a sufficient time to sample various conformations. longdom.org Analysis of the resulting trajectory, often using clustering algorithms, would identify the most probable and lowest energy conformations. mun.ca

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. nih.gov For adamantane derivatives, computational studies can rationalize observed outcomes and guide synthetic efforts. The reactivity of haloadamantanes is influenced by the nature of the halogen substituent. For example, studies on the nitrolysis of 1,3-dihaloadamantanes show that different products are formed depending on whether the substituents are chloro, bromo, or iodo. researchgate.net Specifically, this compound reacts with fuming nitric acid to yield 2-oxaadamantane derivatives, while in the presence of acetic anhydride, nitrolysis occurs to form 3-chloroadamantan-1-yl nitrate (B79036) and adamantane-1,3-diyl dinitrate. researchgate.netresearchgate.net

Computational models can differentiate between competing reaction mechanisms, such as proton abstraction and electrophilic aromatic substitution in Pd-catalyzed C-H activation, thereby predicting substrate reactivity. nih.gov In the context of adamantane chlorination, a general guideline is that tertiary hydrogens are displaced more readily than secondary ones. thieme-connect.de The inherent "disubstituted" nature of this compound provides high reaction selectivity, reducing the formation of byproducts in subsequent reactions like hydrolysis. acs.org Theoretical studies, by modeling transition states and reaction pathways, can quantify these selectivity differences and predict the most favorable reaction sites, aligning with experimental observations. acs.orgthieme-connect.de

Conclusion

1,3-Dichloroadamantane is a cornerstone molecule in the field of adamantane (B196018) chemistry. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block for the construction of complex and functionally diverse molecules. From its historical roots in the discovery of adamantane to its current applications in catalysis and materials science, this compound continues to be a molecule of significant interest and utility in the ongoing exploration of advanced chemical synthesis.

Applications of 1,3 Dichloroadamantane in Organic Synthesis and Materials Science

Synthetic Utility as an Electrophilic Intermediate for Functionalization

1,3-Dichloroadamantane is a valuable electrophilic intermediate in organic synthesis, primarily due to the reactivity of the chlorine atoms at the bridgehead positions. The tertiary nature of these positions allows for the formation of a relatively stable adamantyl cation upon departure of the chloride ion, which can then be attacked by various nucleophiles. This reactivity facilitates the introduction of the bulky and rigid adamantane (B196018) scaffold into other organic molecules.

One of the most significant applications of this compound is its role as a precursor to 1,3-adamantanediol (B44800). acs.org This conversion is typically achieved through hydrolysis, for example, in a triethylamine-water solution. acs.org The resulting diol is a versatile monomer for polymer synthesis.

The electrophilic character of this compound also allows it to participate in Friedel-Crafts type reactions. researchgate.netrsc.org In the presence of a Lewis acid catalyst, it can alkylate aromatic compounds, attaching the adamantane cage to the aromatic ring. This provides a pathway to synthesize adamantane-containing aromatic compounds that can be further functionalized.

Furthermore, the chlorine atoms can be displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of 1,3-disubstituted adamantane derivatives. nih.govresearchgate.net These reactions open up avenues to molecules with tailored properties for applications in medicinal chemistry and materials science. researchgate.net

A summary of representative functionalization reactions starting from this compound is presented below:

| Reactant/Reagent | Product | Reaction Type |

| Water/Triethylamine (B128534) | 1,3-Adamantanediol | Hydrolysis |

| Benzene/AlCl₃ | 1,3-Diphenyladamantane | Friedel-Crafts Alkylation |

| Ammonia | 1,3-Diaminoadamantane | Nucleophilic Substitution |

| Sodium Azide | 1,3-Diazidoadamantane | Nucleophilic Substitution |

Precursor for Adamantane-Containing Polymers and Resins

The incorporation of the adamantane structure into polymers can significantly enhance their properties, such as thermal stability, mechanical strength, and optical transparency. rsc.org this compound, primarily through its conversion to 1,3-adamantanediol, serves as a crucial precursor for a variety of adamantane-containing polymers and resins.

Adamantane-based epoxy resins exhibit superior thermal stability compared to conventional epoxy resins. The rigid and bulky nature of the adamantane cage restricts the thermal motion of the polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures. researchgate.netresearchgate.net

The synthesis of these epoxy resins often involves the reaction of 1,3-adamantanediol with epichlorohydrin (B41342) to form a diglycidyl ether of adamantane. This adamantane-containing epoxy monomer can then be cured with various hardeners, such as aromatic amines, to produce a cross-linked network. The resulting material demonstrates enhanced thermal properties. researchgate.net

The table below compares the thermal properties of a standard epoxy resin (E51-DDM) with an adamantane-containing epoxy resin (DGEBAD-DDM).

| Property | E51-DDM | DGEBAD-DDM |

| Glass Transition Temperature (Tg) | - | 163°C |

| 5% Mass Loss Temperature | - | 401°C |

| Water Absorption Rate | Higher | 31.60% lower |

Data sourced from a study on the synthesis and properties of epoxy resin containing adamantane. researchgate.net

In the fabrication of microelectronics, photoresists are essential materials used to pattern semiconductor wafers. The incorporation of adamantane moieties into photoresist polymers has been shown to improve their performance, particularly their resistance to the etching processes used to transfer the pattern to the substrate. aip.orgnih.govacs.org The high carbon-to-hydrogen ratio of adamantane contributes to its enhanced plasma etch resistance. google.comgoogle.com

1,3-Adamantanediol, derived from this compound, is a key monomer in the synthesis of these photosensitive resins. acs.org It can be incorporated into acrylate (B77674) or methacrylate-based polymer backbones. These adamantane-containing photoresists exhibit not only improved etch resistance but also higher thermal stability, which is crucial for maintaining pattern fidelity during subsequent processing steps. rsc.org

The properties of photoresists can be tailored by incorporating different functional groups. The adamantane cage provides a robust and etch-resistant component, leading to higher-performance materials for advanced lithography.

Role in the Design of Advanced Functional Materials

The unique structural and electronic properties of the adamantane unit make it a valuable component in the design of advanced functional materials with applications in optoelectronics and porous materials.

Adamantane derivatives are being explored for their potential in optoelectronic materials. Their rigid, well-defined structure can be used to control the spatial arrangement of chromophores, influencing the electronic and photophysical properties of the resulting materials. For instance, adamantane can act as a rigid spacer between photoactive units, preventing aggregation and controlling intermolecular interactions.

While direct synthesis from this compound is not always the primary route, it serves as a fundamental starting point for creating more complex adamantane derivatives used in this field. The functionalization of the adamantane core allows for the attachment of various optoelectronically active groups.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size and functionality, can be tuned by the choice of the organic linker. Adamantane-based ligands are of interest for the synthesis of MOFs due to their rigidity and three-dimensional structure, which can lead to robust frameworks with unique topologies. researchgate.netrsc.orgnih.gov

This compound can be a precursor for the synthesis of such ligands. For example, through a series of functional group transformations, it can be converted into 1,3-adamantanedicarboxylic acid. This dicarboxylate ligand can then be used to construct MOFs. The adamantane unit acts as a rigid and non-polar backbone, which can influence the properties of the resulting framework, such as its hydrophobicity and thermal stability.

Surfactant Design (e.g., Bola-Form Surfactants)

While this compound is not directly employed as a surfactant, it serves as a crucial precursor for the synthesis of specialized surfactant components. Its primary role in this field is as a starting material for producing 1,3-adamantanediol, a key building block for certain types of surfactants. The rigid, bulky adamantane core, when incorporated into surfactant molecules, imparts unique properties related to surface activity and aggregation behavior.

A notable application of adamantane-derived diols is in the creation of Gemini surfactants. These are a class of surfactants characterized by having two hydrophilic head groups and two hydrophobic tails linked by a spacer. Research has demonstrated that 1,3-adamantanediol, synthesized from this compound, can be utilized as a rigid spacer in the architecture of adamantane-based Gemini surfactants. acs.org The incorporation of the adamantane cage into the spacer region influences the surfactant's properties, such as its efficiency in reducing surface tension and its micelle-forming characteristics. acs.org These surfactants have been shown to significantly lower the surface tension of water and exhibit excellent emulsifying and foaming properties. acs.org The synthesis of 1,3-adamantanediol from this compound is a key step, involving a hydrolysis reaction. acs.org

Although the direct use of this compound in bola-form surfactants—which are characterized by a hydrophobic chain with hydrophilic groups at both ends—is not extensively documented in the reviewed literature, the principles of using rigid adamantane spacers from its derivatives could potentially be extended to the design of novel bola-amphiphiles. The three-dimensional and hydrophobic nature of the adamantane cage makes it an attractive component for engineering the hydrophobic segment of such surfactants.

| Precursor | Derivative | Surfactant Application | Reference |

| This compound | 1,3-Adamantanediol | Spacer for Gemini surfactants | acs.org |

Contribution to Bridged Polycyclic Scaffold Engineering

The adamantane skeleton, a quintessential bridged polycyclic hydrocarbon, provides a foundation for the construction of more elaborate three-dimensional molecular frameworks. As a disubstituted adamantane, this compound is a valuable building block in the field of bridged polycyclic scaffold engineering. Its rigid, well-defined geometry and the presence of two reactive chlorine atoms at the bridgehead positions allow for its use as a scaffold upon which more complex architectures can be assembled. The inherent properties of the adamantane cage, such as its high degree of symmetry, lipophilicity, and conformational rigidity, are imparted to the larger structures derived from it. researchgate.net

Construction of Complex Molecular Architectures

The transformation of this compound into various derivatives is a common strategy for the synthesis of complex molecules. The chlorine atoms can be substituted by a range of functional groups, enabling the extension of the molecular framework in a spatially controlled manner. This makes this compound a versatile starting material for creating molecules with intricate, three-dimensional topographies. For instance, 1,3-disubstituted adamantane derivatives are frequently utilized as rigid spacers to connect different molecular fragments, ensuring a fixed distance and orientation between them. nih.govmdpi.com This is particularly valuable in the design of supramolecular assemblies and functional materials where precise molecular arrangement is critical.

The synthesis of molecules for applications in medicinal chemistry often leverages the adamantane scaffold to achieve high potency and selectivity. nih.gov While many examples in the literature start from other adamantane derivatives, the principles of using the rigid cage as a foundation for building complex structures are broadly applicable. The ability to functionalize the adamantane core at the 1 and 3 positions, starting from this compound, provides a pathway to novel compounds with potential therapeutic applications.

Introduction of Three-Dimensionality in Chemical Space

In contemporary drug discovery and materials science, there is a significant emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. The inclusion of sp³-rich scaffolds is a key strategy for exploring new areas of chemical space and improving the properties of bioactive molecules. The adamantane moiety is a prime example of a three-dimensional, cage-like structure that can enhance the developability of drug candidates. researchgate.net

This compound serves as an accessible entry point for incorporating this three-dimensionality. By using it as a building block, chemists can introduce the rigid and bulky adamantane cage into larger molecules. This has several beneficial effects, including:

Improved Pharmacokinetic Properties: The lipophilic nature of the adamantane core can enhance a drug's ability to cross biological membranes. researchgate.netmdpi.com

Enhanced Metabolic Stability: The rigid cage structure can protect nearby functional groups from metabolic degradation. mdpi.com

Increased Rigidity and Pre-organization: The conformational rigidity of the adamantane scaffold can lead to more selective binding to biological targets by reducing the entropic penalty of binding. researchgate.netnih.gov

The use of adamantane derivatives in medicinal chemistry is well-established, with the adamantane "bullet" being a successful addition to many pharmaceuticals. nih.gov this compound, as a readily available disubstituted adamantane, is a valuable tool for chemists seeking to introduce the advantageous three-dimensional properties of the adamantane cage into novel molecular designs.

| Feature | Description | Relevance of this compound |

| Rigidity | The adamantane cage is conformationally locked. | Provides a rigid scaffold for predictable 3D structures. |

| Lipophilicity | The hydrocarbon cage is highly lipophilic. | Can be used to modulate the solubility and membrane permeability of molecules. |

| Three-Dimensionality | The cage structure has a distinct globular shape. | Facilitates the exploration of 3D chemical space for drug discovery and materials science. |

Mechanistic Contributions of the Adamantane Scaffold in Biological Systems

Influence of Rigid 3D Structure on Molecular Interactions

The adamantane (B196018) cage is characterized by its high degree of symmetry (Td point group), low molecular strain, and thermodynamic stability. rsc.orgwikipedia.orgyoutube.com This rigid framework is not merely a passive, bulky substituent; it actively influences how a molecule interacts with its biological environment. rsc.orgresearchgate.net

Role in Lipophilicity and Membrane Penetration

One of the most significant contributions of the adamantane scaffold is its pronounced lipophilicity. rsc.orgnih.gov The incorporation of an adamantyl group into a molecule markedly increases its nonpolar character, which can enhance its ability to cross cellular membranes. rsc.orgnih.govmdpi.com This is a crucial factor for drugs targeting intracellular components or needing to penetrate the blood-brain barrier. publish.csiro.aunih.gov

The lipophilic nature of adamantane facilitates its partitioning into the lipid bilayer of cell membranes. rsc.orgmdpi.com This can be an important initial step for the drug's journey to its target. mdpi.com The rigid cage structure can also protect nearby functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life. publish.csiro.aumdpi.com

Table 1: Physicochemical Properties of Adamantane

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g/mol |

| Melting Point | 270 °C (sublimes) |

| Appearance | White, crystalline solid |

| Solubility | Poorly soluble in water, soluble in nonpolar organic solvents. wikipedia.org |

This table provides a summary of the key physicochemical properties of adamantane.

Control of Functional Group Orientation for Receptor Binding

The rigid and well-defined three-dimensional structure of the adamantane scaffold serves as a rigid anchor, allowing for precise control over the spatial orientation of attached functional groups. researchgate.netpublish.csiro.aunih.gov This is critical for optimizing interactions with specific binding pockets on biological targets such as receptors and enzymes. publish.csiro.aunih.gov By locking functional groups into a specific conformation, the adamantane core can enhance both the potency and selectivity of a drug. publish.csiro.au The steric bulk of the adamantane cage can also be exploited to influence binding orientation and minimize off-target interactions. nih.gov

Mechanisms of Action via Specific Biological Targets

The adamantane scaffold has been incorporated into a wide range of therapeutic agents, and its mechanism of action is often directly related to its interaction with specific biological targets.

Modulation of Receptor Activity (e.g., N-methyl-D-aspartate Receptors, Estrogen Receptors)

N-methyl-D-aspartate (NMDA) Receptors: Adamantane derivatives, such as memantine, are well-known modulators of NMDA receptors. publish.csiro.aunih.gov Memantine acts as a non-competitive antagonist of the NMDA receptor ion channel. publish.csiro.aunih.gov Its mechanism involves blocking the ion channel when it is excessively open, a condition associated with neurodegenerative diseases. nih.govnih.gov The adamantane moiety's size and lipophilicity are crucial for its positioning within the channel pore. nih.gov This action helps to normalize glutamatergic neurotransmission without interfering with normal synaptic activity. nih.gov

Estrogen Receptors (ER): The adamantane scaffold has been utilized in the design of estrogen receptor modulators. nih.govacs.org For instance, 4,4'-(1,3-adamantanediyl)diphenol has been investigated as an ER ligand. researchgate.net The rigid adamantane core can position phenolic hydroxyl groups in a manner that allows for effective binding to the estrogen receptor's ligand-binding domain. acs.org Depending on the specific substitution pattern, adamantane-based compounds can act as either agonists or antagonists of the estrogen receptor. nih.govdovepress.com

Table 2: Adamantane Derivatives and Their Receptor Targets

| Compound/Derivative Class | Receptor Target | Mode of Action |

| Memantine | NMDA Receptor | Non-competitive antagonist. publish.csiro.aunih.gov |

| Adamantyl Antiestrogens | Estrogen Receptor | Modulator (agonist/antagonist). nih.govnih.gov |

| Azaadamantanes | Sigma-1 and Sigma-2 Receptors | Agonist. publish.csiro.au |

This table summarizes the interaction of various adamantane derivatives with specific receptor targets.

Interference with Viral Replication Mechanisms (General Principles)

Adamantane derivatives, most notably amantadine (B194251) and rimantadine, were among the first antiviral drugs developed. nih.gov Their primary mechanism of action against influenza A virus involves blocking the M2 ion channel protein. plos.orgnih.gov The M2 protein is a proton channel essential for the uncoating of the virus within the host cell, a critical step in viral replication. plos.org The adamantane cage physically obstructs the channel, preventing the influx of protons and thereby inhibiting viral replication. nih.govdovepress.com

More recently, adamantanes have been investigated for their potential against other viruses, including coronaviruses. nih.govsemanticscholar.org The proposed mechanisms include blocking the viroporin E channel of the virus and down-regulating host cell proteases necessary for viral replication. nih.govresearchgate.net

Ion Channel Interactions

The ability of the adamantane scaffold to interact with and block ion channels is a recurring theme in its biological activity. rsc.orgmdpi.com As discussed with the influenza M2 protein, the size and lipophilicity of the adamantane cage make it an effective plug for certain ion channels. nih.govdovepress.comnih.govpnas.orgacs.org This extends beyond viral targets. Adamantane derivatives have been shown to interact with various other ion channels, contributing to their therapeutic effects in areas like neurological disorders. nih.govresearchgate.net The interaction can be a direct physical blockage or an allosteric modulation of the channel's function. dovepress.com

Adamantane as a Bioisostere in Drug Design Principles

Adamantane, a rigid, lipophilic, and symmetrical hydrocarbon, serves as a valuable bioisostere in medicinal chemistry. nih.govresearchgate.net Its diamondoid structure, composed of three fused cyclohexane (B81311) rings in a chair conformation, provides a unique three-dimensional scaffold that is increasingly utilized in drug design. rsc.orgnih.govpublish.csiro.au The concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to produce a compound with comparable or improved biological activity. Adamantane is often employed as a bioisosteric replacement for phenyl groups and other aromatic rings, offering a strategy to increase lipophilicity and move away from the "flat" structures common in modern drug discovery. publish.csiro.aupublish.csiro.auresearchgate.net

Enhancement of Potency and Metabolic Stability

The incorporation of an adamantane moiety into a drug candidate can significantly enhance its potency and metabolic stability. nih.govresearchgate.net The bulky, three-dimensional structure of adamantane can shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's half-life in the body. researchgate.netresearchgate.netresearchgate.netnih.gov This steric hindrance protects susceptible chemical bonds from metabolic cleavage by enzymes like esterases and amidases. researchgate.net

Research on soluble epoxide hydrolase (sEH) inhibitors has demonstrated the impact of adamantane modifications on potency. While unsubstituted adamantyl sEH inhibitors are potent, systematic alterations to the adamantane core have shown varied effects. For example, the introduction of a single methyl group to the adamantane structure led to a four-fold increase in inhibitory potency against human sEH without a significant loss of metabolic stability. nih.gov However, adding two or three methyl groups resulted in a decrease in stability in human liver microsomes. nih.gov This highlights the nuanced structure-activity relationships involved in adamantane-based drug design.

Table 1: Effect of Adamantane Substitution on sEH Inhibition

| Compound Modification | Change in Potency | Metabolic Stability | Reference |

| Introduction of one methyl group | 4-fold increase | No noticeable loss | nih.gov |

| Introduction of two methyl groups | - | 8-fold decrease | nih.gov |

| Introduction of three methyl groups | - | 98-fold decrease | nih.gov |

| Introduction of chlorine at bridgehead | 2-fold increase | - | nih.gov |

Improvement of Solubility in Bioactive Compounds

While adamantane is inherently lipophilic, which can sometimes lead to poor water solubility, strategic modifications of the adamantane scaffold can paradoxically improve the solubility of bioactive compounds. nih.govbohrium.com This is often achieved by altering intermolecular interactions. For instance, the introduction of alkyl groups at the bridgehead positions of adamantane in certain urea-based sEH inhibitors led to a two- to three-fold increase in water solubility. nih.gov This is thought to be due to the bulkier and less uniform surface of the substituted adamantane, which disrupts the intermolecular packing and interactions between the urea (B33335) groups. nih.gov

Furthermore, the introduction of polar substituents onto the adamantane cage can significantly enhance water solubility. In the context of sEH inhibitors, replacing one adamantane group with 1,3,5-triazaadamantan-7-amine resulted in a substantial increase in water solubility, although this was accompanied by a significant decrease in inhibitory activity. nih.gov A more successful approach was the introduction of a chlorine atom at a bridgehead position of an adamantane-containing compound, which led to an approximate 20-fold increase in water solubility while also increasing the inhibitory activity. nih.gov This highlights the potential for halogenation of the adamantane scaffold to fine-tune the physicochemical properties of drug candidates. The replacement of an adamantane group with other cyclic and bicyclic moieties has also been explored as a strategy to enhance water solubility in sEH inhibitors. bohrium.com

Table 2: Effect of Adamantane Modification on Water Solubility of Urea Derivatives

| Modification | Change in Water Solubility | Reference |

| Introduction of alkyl groups at bridgehead | 2-3 fold increase | nih.gov |

| Replacement with 1,3,5-triazaadamantan-7-amine | Significant increase | nih.gov |

| Introduction of chlorine at bridgehead | ~20-fold increase | nih.gov |

Future Perspectives and Research Trajectories for 1,3 Dichloroadamantane Chemistry

Exploration of Novel Catalytic and Asymmetric Synthetic Routes

The synthesis of 1,3-dichloroadamantane itself is an area ripe for innovation. Current methods often rely on stoichiometric reagents and can be energy-intensive. acs.orgacs.org A significant future direction lies in the development of catalytic processes for its production. For instance, research into the catalytic chlorination of adamantane (B196018) using agents like carbon tetrachloride in the presence of iron-containing catalysts points towards more efficient pathways. google.com While these methods have been explored for producing 1-chloroadamantane (B1585529), adapting them for the selective synthesis of the 1,3-dichloro derivative is a logical next step. google.com

A particularly compelling frontier is the development of asymmetric synthetic routes to chiral adamantane derivatives. nih.gov While this compound itself is achiral, many of its derivatives are not, and controlling their stereochemistry is crucial for applications in medicinal chemistry. Organocatalysis, using tools like diphenylprolinol silyl (B83357) ethers, has shown success in creating complex, chiral noradamantane scaffolds in a single step. nih.gov Future work could involve adapting such catalytic systems to reactions involving this compound or its immediate downstream products, enabling the enantioselective synthesis of functionalized adamantanes. rsc.org The use of chiral Ni(II) complexes for the asymmetric synthesis of amino acids offers another strategic avenue that could be explored for creating chiral adamantane-containing building blocks. beilstein-journals.org

Table 1: Current and Potential Synthetic Routes for this compound and Derivatives

| Method | Starting Material | Reagents/Catalyst | Key Features/Future Goal | Reference(s) |

|---|---|---|---|---|

| Established Route | 3-Hydroxyadamantane-1-carboxylic acid | Thionyl chloride (SOCl₂) | Involves chlorination and decarbonylation; scalable with high yields. acs.orgacs.org | acs.orgacs.org |

| Catalytic Chlorination | Adamantane | CCl₄, Iron-based catalysts (e.g., Fe(acac)₃) | Potential for more efficient, selective synthesis of this compound. google.com | google.com |

| Asymmetric Functionalization | Adamantane Derivatives | Chiral Organocatalysts (e.g., Diphenylprolinol silyl ether), Chiral Metal Complexes | Goal: Enantioselective synthesis of chiral derivatives for pharmaceutical applications. nih.govrsc.orgbeilstein-journals.org | nih.govrsc.orgbeilstein-journals.org |

Advanced Functionalization Strategies for Diverse Derivatives

This compound is a versatile electrophilic intermediate, enabling access to a wide range of derivatives through nucleophilic substitution. A primary trajectory for future research is to expand the library of accessible compounds through advanced functionalization. The conversion of this compound to 1,3-adamantanediol (B44800) is a well-established and scalable process, which then serves as a platform for further synthesis. acs.orgacs.org This diol is a precursor to materials like adamantane-based dimethacrylates for dental resins and Gemini surfactants with unique properties. acs.org

Future strategies will likely focus on more complex and direct functionalizations. Reactions involving nucleophiles under photostimulation can proceed via an S(RN)1 mechanism, opening pathways to organophosphorus and organotin derivatives. nih.gov For example, the reaction of 1,2-dichloroadamantane with diphenylphosphide ions shows that the bridgehead chlorine at the 1-position is more reactive, a principle that holds for the 1,3-isomer. nih.gov Further exploration of these radical-nucleophilic substitution reactions could yield novel derivatives that are inaccessible through traditional ionic pathways.

Another promising area is the reaction of this compound with fuming nitric acid, which leads to skeletal transformations and the formation of 2-oxaadamantane derivatives through intermediate nitrolysis. nih.govresearchgate.net Manipulating these reaction conditions could provide selective access to a variety of complex, caged heterocyclic structures with potential biological activity. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of the adamantane cage—rigidity, thermal stability, and lipophilicity—make its derivatives highly attractive for materials science applications. publish.csiro.auwikipedia.org Future research will increasingly focus on the deliberate design and synthesis of this compound-derived molecules for specific material functions. An interdisciplinary approach combining synthetic chemistry with materials engineering is essential for this progress. rsc.orgpensoft.net

Key areas of interest include:

Polymers and Resins: Adamantane derivatives, synthesized from precursors like 1,3-adamantanediol, are used to create polymers and epoxy resins with enhanced thermal stability and mechanical strength compared to conventional analogues. acs.org

Photoresists: In the semiconductor industry, adamantane-modified photoresist materials exhibit improved performance characteristics, a field where custom-synthesized derivatives from this compound could play a significant role. acs.org

Ferroelectrics: Recent work has shown that reducing the molecular symmetry of adamantane derivatives can induce ferroelectricity, opening a new avenue for creating high-performance, metal-free ferroelectric materials. rsc.org Starting with this compound to introduce specific functional groups that control crystal packing and symmetry is a promising strategy. rsc.org

Drug Delivery Systems: The adamantane moiety is used as a lipophilic anchor in drug delivery systems like liposomes and dendrimers. pensoft.netnih.gov this compound provides a scaffold to attach two distinct molecular entities, enabling the creation of advanced "bola-amphiphiles" or Gemini surfactants for targeted drug delivery. researchgate.net

Computational Design and High-Throughput Screening for New Applications

The discovery of new applications for adamantane derivatives can be significantly accelerated by modern computational methods and high-throughput screening (HTS). nih.govnih.gov While these techniques are often applied in drug discovery, their utility extends to materials science and catalysis. muni.cz

Computational techniques, particularly Density Functional Theory (DFT), are already being used to understand the synthesis of this compound. acs.org DFT studies have elucidated the two-step mechanism of chlorination and the subsequent decarbonylation involved in its formation from 3-hydroxyadamantane-1-carboxylic acid. acs.org Future computational work will likely focus on:

Predictive Synthesis: Modeling reaction pathways to predict the outcomes of novel functionalization strategies for this compound, thereby guiding experimental efforts. muni.cz

De Novo Design: Designing new adamantane-based molecules with specific properties, such as binding affinity for a biological target or desired electronic properties for a material. nih.gov This approach can generate novel structures that can then be synthesized, using this compound as a key starting material.

High-throughput screening (HTS) campaigns have successfully identified adamantane amides as potent antagonists for targets like the P2X7 receptor. nih.govscispace.com By creating diverse libraries of compounds derived from this compound, HTS can be employed to rapidly identify molecules with promising activity in a range of areas, from antiviral agents to MmpL3 inhibitors for tuberculosis treatment. nih.govontosight.ai

Table 2: Computational and Screening Approaches in Adamantane Chemistry

| Technique | Application Area | Example/Future Goal | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidating the synthesis pathway of this compound. acs.org Predicting outcomes of new functionalization reactions. | acs.org |

| Molecular Docking & Virtual Screening | Drug Discovery | Identifying new M2 channel inhibitors and other potential therapeutics. researchgate.net | nih.govresearchgate.net |

| High-Throughput Screening (HTS) | Hit-to-Lead Optimization | Screening libraries of adamantane derivatives (e.g., amides, ureas) to find potent enzyme inhibitors or receptor antagonists. nih.govnih.govscispace.com | nih.govnih.govscispace.com |

Elucidation of Complex Reaction Mechanisms and Pathways

A fundamental understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic routes. The chemistry of this compound involves several complex and fascinating transformations whose mechanisms are still being explored.

Future research will focus on a deeper elucidation of these pathways:

Radical-Nucleophilic Substitution (S(RN)1): The photostimulated reaction of haloadamantanes with nucleophiles proceeds through a radical anion intermediate. nih.gov Detailed mechanistic studies are needed to understand the factors governing the rates of electron transfer and fragmentation, which control product distribution, especially in di-substituted systems like this compound. nih.gov

Nitrolysis and Skeletal Rearrangements: The reaction of this compound with fuming nitric acid to form 2-oxaadamantanes involves a complex cascade of nitrolysis, Grob fragmentation, and transannular cyclizations. nih.govresearchgate.net Isotopic labeling studies and computational modeling could provide a more detailed picture of these skeletal transformations, enabling chemists to steer the reaction toward desired heterocyclic products. nih.gov